molecular formula C7H5NOS B183330 Thieno[3,2-b]pyridin-6-ol CAS No. 115063-93-9

Thieno[3,2-b]pyridin-6-ol

Cat. No. B183330
CAS RN: 115063-93-9
M. Wt: 151.19 g/mol
InChI Key: ZVIDGVLPNKUNTL-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H5NOS . It has a molecular weight of 152.2 . The IUPAC name for this compound is 1H-1lambda3-thieno[3,2-b]pyridin-6-ol .


Molecular Structure Analysis

The InChI code for Thieno[3,2-b]pyridin-6-ol is 1S/C7H6NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H . The compound has a topological polar surface area of 61.4 Ų and a complexity of 131 .


Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridin-6-ol has a molecular weight of 151.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 151.00918496 g/mol .

Scientific Research Applications

Anticancer Activity

Thieno[3,2-b]pyridin-6-ol: derivatives have been identified as potential anticancer agents. Their ability to inhibit Pim-1 kinase, a protein involved in cell cycle regulation, makes them valuable in the study of cancer treatment strategies .

Antimicrobial and Antifungal Applications

These compounds exhibit significant antimicrobial and antifungal properties. They have been used in the development of new treatments for infectious diseases, targeting a range of pathogens with their unique chemical structure .

Antimalarial Properties

The structural features of Thieno[3,2-b]pyridin-6-ol make it a candidate for antimalarial drug development. Its efficacy against Plasmodium species, which cause malaria, is of particular interest in medicinal chemistry .

Anti-Alzheimer’s Research

Research has indicated that Thieno[3,2-b]pyridin-6-ol derivatives could play a role in the management of Alzheimer’s disease. Their interaction with biological targets associated with the disease offers a promising avenue for therapeutic intervention .

Anti-Inflammatory and Analgesic Effects

The compound’s anti-inflammatory properties are being explored for the development of new analgesics. Its ability to modulate inflammatory pathways could lead to effective treatments for chronic pain and inflammation .

Insecticidal and Antiviral Activities

Thieno[3,2-b]pyridin-6-ol: has shown potential as an insecticide, providing an alternative to traditional chemical agents. Additionally, its antiviral activity is being investigated, particularly in the context of emerging viral infections .

Modulation of Multidrug Resistance

In the field of pharmacology, Thieno[3,2-b]pyridin-6-ol derivatives have been studied as modulators of multidrug resistance in cancer cells. This could enhance the efficacy of chemotherapy by overcoming resistance mechanisms .

Agrochemical Applications

Beyond pharmaceuticals, Thieno[3,2-b]pyridin-6-ol finds applications in agrochemistry. Its molecular structure is utilized in the synthesis of advanced crop protection agents, contributing to sustainable farming practices .

properties

IUPAC Name

thieno[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDGVLPNKUNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602984
Record name Thieno[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115063-93-9
Record name Thieno[3,2-b]pyridin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115063-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-aminothieno[3,2-b]pyridine (2.5 g, 16.6 mmol) in water (22 ml) containing concentrated sulfuric acid (4.15 ml) and cooled at 0° C. was added dropwise with vigorous stirring a solution of sodium nitrite (1.26 g, 18.3 mmol) in water (7 ml) to give a copious yellow precipitate. This slurry was pipetted dropwise into 5% sulfuric acid (110 ml) maintained at 110° C. After an additional hour, the solution was cooled to room temperature and washed with methylene chloride. This aqueous solution was made basic with sodium hydroxide and washed again with methylene chloride to remove any unreacted starting material. The aqueous solution was then made neutral with hydrochloric acid and the precipitated product was extracted into chloroform/methanol, dried over anhydrous sodium sulfate and filtered through a pad of charcoal and the solvents were evaporated to give product (2.2 g) which was purified by crystallization from hot ethyl acetate/methanol to give pure product (1.81 g, 72% yield), m.p. 228°-230 ° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

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